molecular formula C10H15ClN2O2S B1377109 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride CAS No. 1423031-15-5

1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride

Cat. No.: B1377109
CAS No.: 1423031-15-5
M. Wt: 262.76 g/mol
InChI Key: GOKVONWHKFQJNH-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride typically involves the reaction of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with methanesulfonyl chloride under acidic conditions. The reaction is usually carried out in a suitable solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different substituents replacing the methanesulfonyl group.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research to study the effects of benzodiazepine-like compounds on biological systems.

  • Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis.

Molecular Targets and Pathways Involved:

  • GABA receptors: The primary molecular target.

  • GABAergic pathways: The main pathway involved in the compound's action.

Comparison with Similar Compounds

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Clonazepam

Uniqueness: 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride is unique due to its specific structural features, such as the methanesulfonyl group, which may confer different pharmacological properties compared to other benzodiazepines.

This compound's distinct structure and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in both research and industry.

Properties

IUPAC Name

1-methylsulfonyl-2,3,4,5-tetrahydro-1,4-benzodiazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-7-6-11-8-9-4-2-3-5-10(9)12;/h2-5,11H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKVONWHKFQJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNCC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-15-5
Record name 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-1-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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